2-Propenoic acid, 4-(4-benzoylphenoxy)butyl ester

Description

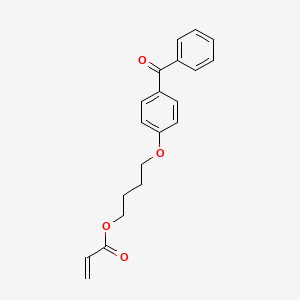

Structure

3D Structure

Properties

IUPAC Name |

4-(4-benzoylphenoxy)butyl prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-2-19(21)24-15-7-6-14-23-18-12-10-17(11-13-18)20(22)16-8-4-3-5-9-16/h2-5,8-13H,1,6-7,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPLSXJVZEFIUOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40798691 | |

| Record name | 4-(4-Benzoylphenoxy)butyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40798691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654062-98-3 | |

| Record name | 4-(4-Benzoylphenoxy)butyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40798691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Propenoic Acid, 4 4 Benzoylphenoxy Butyl Ester

Precursor Synthesis and Functionalization Strategies for the Benzophenone (B1666685) Moiety

The immediate precursor to the target ester is the alcohol, 4-(4-benzoylphenoxy)butanol. The synthesis of this intermediate is centered on forming an ether linkage between a benzophenone core and a four-carbon aliphatic chain terminating in a hydroxyl group. Two primary strategies are commonly employed for this purpose: the Williamson ether synthesis and nucleophilic aromatic substitution.

The Williamson ether synthesis approach involves the reaction of 4-hydroxybenzophenone (B119663) with a suitable 4-carbon bifunctional molecule, such as 4-bromo-1-butanol (B1194514) or 4-chloro-1-butanol. In this reaction, the phenolic hydroxyl group of 4-hydroxybenzophenone is first deprotonated with a base (e.g., sodium hydroxide (B78521), potassium carbonate) to form a more nucleophilic phenoxide ion. This ion then displaces the halide from the butanol derivative to form the desired ether linkage.

An alternative strategy involves the nucleophilic aromatic substitution reaction of 4-fluorobenzophenone (B154158) with the mono-alkoxide of 1,4-butanediol. The highly electronegative fluorine atom activates the aromatic ring towards nucleophilic attack, allowing for its displacement by the alcoholate. This method can be advantageous if the starting 4-fluorobenzophenone is more readily available or cost-effective than 4-hydroxybenzophenone.

| Strategy | Benzophenone Reactant | Butane Derivative Reactant | Typical Base/Catalyst | Key Transformation |

|---|---|---|---|---|

| Williamson Ether Synthesis | 4-Hydroxybenzophenone | 4-halo-1-butanol (e.g., 4-bromo-1-butanol) | K₂CO₃, NaOH | O-alkylation of a phenol |

| Nucleophilic Aromatic Substitution | 4-Fluorobenzophenone | 1,4-Butanediol | NaH, KOH | Displacement of an aryl fluoride |

Esterification Protocols for 2-Propenoic acid, 4-(4-benzoylphenoxy)butyl ester Synthesis

Once the 4-(4-benzoylphenoxy)butanol precursor is obtained, the final step is the formation of the acrylate (B77674) ester. This can be accomplished through several esterification methods.

Direct esterification, specifically Fischer esterification, is a common and straightforward method. This equilibrium-limited reaction involves heating the alcohol precursor, 4-(4-benzoylphenoxy)butanol, with acrylic acid in the presence of a strong acid catalyst. google.com

To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by removing the water formed during the reaction via azeotropic distillation using a Dean-Stark apparatus. The choice of solvent (e.g., toluene (B28343), heptane) is critical for forming a suitable azeotrope with water.

A significant challenge in the synthesis of acrylate esters is the high propensity of the acrylic double bond to undergo polymerization at elevated temperatures. To mitigate this, a polymerization inhibitor, such as hydroquinone (B1673460) or p-toluenesulfonic acid, is added to the reaction mixture. orgsyn.org Optimization of the process involves balancing reaction temperature, catalyst loading, and the efficient removal of water while preventing premature polymerization. researchgate.net Molar ratios of the reactants are also optimized; often, a slight excess of one reactant is used to drive the reaction to completion. google.com

| Parameter | Condition/Reagent | Purpose | Reference |

|---|---|---|---|

| Reactants | 4-(4-benzoylphenoxy)butanol, Acrylic Acid | Formation of the ester bond | google.com |

| Catalyst | Sulfuric Acid, p-Toluenesulfonic Acid | To accelerate the rate of esterification | orgsyn.org |

| Inhibitor | Hydroquinone, Phenothiazine | To prevent polymerization of the acrylate | orgsyn.org |

| Water Removal | Azeotropic distillation (e.g., with toluene) | To shift the reaction equilibrium towards products | google.com |

| Temperature | 80-120 °C | To provide sufficient energy for the reaction | researchgate.net |

Another direct approach involves reacting the alcohol with acryloyl chloride . This method is generally faster and not reversible, often proceeding at lower temperatures. The reaction is typically carried out in the presence of a stoichiometric amount of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

Transesterification offers an alternative route to the target molecule. This process involves the reaction of the precursor alcohol, 4-(4-benzoylphenoxy)butanol, with a simple alkyl acrylate, such as methyl acrylate or ethyl acrylate. orgsyn.org The reaction is catalyzed by acids, bases, or specific metal compounds.

The equilibrium is driven forward by removing the low-boiling alcohol byproduct (methanol or ethanol) through distillation. orgsyn.org This method can be advantageous as it avoids the direct use of acrylic acid, which can be corrosive and prone to polymerization. Catalysts for transesterification can include p-toluenesulfonic acid, metal alkoxides, or organometallic compounds like zirconium acetylacetonate (B107027). orgsyn.orgjustia.com The choice of catalyst can influence reaction rates and selectivity, minimizing side reactions. researchgate.net

Catalytic Systems and Reaction Conditions for Enhanced Yield and Purity

The selection of an appropriate catalytic system is paramount for maximizing the yield and purity of this compound.

For direct esterification , homogeneous strong acid catalysts like sulfuric acid and p-toluenesulfonic acid (p-TsOH) are widely used due to their high activity. google.com However, their use necessitates a neutralization step during workup, which can lead to salt waste. Heterogeneous solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst 15) or zeolites, offer an alternative that simplifies catalyst removal (via filtration) and potential for recycling. buct.edu.cnresearchgate.net For instance, a catalyst of H₃PW₁₂O₄₀ supported on HZSM-5 has shown high conversion rates in the synthesis of butyl acrylate. buct.edu.cn

In transesterification reactions , various catalysts can be employed. While acid catalysts are effective, metal-based catalysts such as zirconium or titanium compounds are also common. justia.com For example, zirconium acetylacetonate has been used to catalyze the transesterification of methyl methacrylate (B99206) with reactive alcohols. justia.com The advantage of such catalysts can be higher selectivity and fewer by-products compared to strong acid or base catalysis.

| Reaction Type | Catalyst System | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Direct Esterification | Sulfuric Acid (H₂SO₄) | High activity, low cost | Corrosive, difficult to remove, waste generation | google.com |

| Direct Esterification | p-Toluenesulfonic Acid (p-TsOH) | High activity, solid (easier to handle) | Requires neutralization | orgsyn.org |

| Direct Esterification | Solid Acids (e.g., Amberlyst 15, Zeolites) | Easily separable, reusable, less corrosive | Potentially lower activity, higher initial cost | buct.edu.cnresearchgate.net |

| Transesterification | Zirconium/Titanium Compounds | High selectivity, fewer by-products | Higher cost, potential metal contamination | justia.com |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce its environmental impact. A key area of focus is the replacement of homogeneous acid catalysts with reusable solid acid catalysts. buct.edu.cnwjpmr.com This minimizes waste from neutralization and allows for simpler product purification. buct.edu.cn

Furthermore, exploring solvent-free reaction conditions or the use of more benign solvents than traditional hydrocarbons like toluene can improve the green profile of the synthesis. Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. wjpmr.com While specific studies on the target molecule are limited, the application of these principles in the synthesis of related organic compounds demonstrates their feasibility. For example, solvent-free methods have been successfully used to synthesize benzilic acid, resulting in higher yields and a more environmentally friendly process compared to conventional methods. wjpmr.com

Purification and Isolation Techniques for this compound in Research Contexts

Following the synthesis, a multi-step purification process is required to isolate the this compound in high purity.

Neutralization and Washing: If a homogeneous acid catalyst was used, the crude reaction mixture is first cooled and neutralized. This is typically done by washing with an aqueous basic solution, such as sodium bicarbonate or dilute sodium hydroxide, to remove the acid catalyst and any unreacted acrylic acid. google.com This is followed by washing with water and then brine to remove water-soluble impurities.

Solvent Removal: The organic solvent used for the reaction is removed under reduced pressure using a rotary evaporator.

Chromatography/Distillation: The final purification of the crude ester is typically achieved by column chromatography on silica (B1680970) gel. A gradient of non-polar to moderately polar solvents (e.g., hexane (B92381) and ethyl acetate) is used to elute the product, separating it from unreacted alcohol precursor and any non-polar by-products. For larger quantities, vacuum distillation could be an alternative, although the high boiling point of the compound and its thermal sensitivity might make this challenging.

In some cases, recrystallization from a suitable solvent system can be employed if the product is a solid at room temperature. google.com This involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. google.com

Reaction Mechanisms and Kinetic Investigations of 2 Propenoic Acid, 4 4 Benzoylphenoxy Butyl Ester

Radical Photopolymerization Mechanism of 2-Propenoic acid, 4-(4-benzoylphenoxy)butyl ester

The radical photopolymerization of this compound is a chain reaction initiated by the absorption of ultraviolet (UV) light. This process, characteristic of many acrylate (B77674) monomers, involves three key stages: initiation, propagation, and termination. The presence of the benzophenone (B1666685) moiety within the monomer structure plays a pivotal role, acting as a built-in photoinitiator.

Photoinitiation Dynamics Involving the Benzophenone Group

The photoinitiation process for this monomer is classified as a Type II photoinitiation, which is characteristic of benzophenone and its derivatives. Upon absorption of UV radiation, the benzophenone group undergoes a transition from its ground state to an excited singlet state, followed by rapid intersystem crossing to a more stable triplet state. rsc.org

This excited triplet state of the benzophenone moiety does not directly generate radicals. Instead, it abstracts a hydrogen atom from a suitable donor molecule to produce two radicals: a ketyl radical derived from the benzophenone and a radical on the hydrogen donor. whiterose.ac.uk In the case of this compound, hydrogen abstraction can occur from various sources, including the solvent, additives, or even another monomer molecule, particularly from the butyl chain or the phenoxy group. The efficiency of this process is dependent on the nature of the hydrogen donor. Tertiary amines are often added as co-initiators to enhance the rate of initiation due to their readily abstractable hydrogen atoms. researchgate.net

The primary radicals generated from the hydrogen donor are then responsible for initiating the polymerization of the acrylate group. This self-initiating characteristic, where the photoinitiator is covalently bonded to the monomer, can lead to higher polymerization efficiency and reduced migration of the initiator in the final polymer. rsc.orgresearchgate.net

Propagation and Termination Kinetics in Homopolymerization

Once initiated, the radical adds to the double bond of another monomer molecule, starting the propagation phase. This process is repeated, leading to the rapid growth of a polymer chain. The rate of propagation is influenced by factors such as monomer concentration, temperature, and the viscosity of the medium. For acrylate monomers, the propagation rate constants are typically high, leading to rapid polymerization. tu-clausthal.de

Termination of the growing polymer chains primarily occurs through bimolecular reactions, either by combination, where two growing chains join, or by disproportionation, which involves the transfer of a hydrogen atom from one radical to another, resulting in two polymer chains, one with a saturated end and another with an unsaturated end. In the case of methacrylate (B99206) monomers, disproportionation is the more probable pathway. researchgate.net The termination process is often diffusion-controlled, especially at higher conversions, as the increasing viscosity of the medium hinders the mobility of the large polymer radicals. tu-clausthal.de

Illustrative kinetic parameters for a typical acrylate homopolymerization are presented in the table below. Note that these are generalized values and can vary significantly for this compound depending on specific reaction conditions.

| Kinetic Parameter | Typical Value Range | Unit |

| Propagation Rate Constant (kp) | 103 - 105 | L mol-1 s-1 |

| Termination Rate Constant (kt) | 106 - 108 | L mol-1 s-1 |

| Initiator Efficiency (f) | 0.3 - 0.8 | - |

Copolymerization Reactivity Ratios and Monomer Sequence Distribution Studies

Copolymerization of this compound with other vinyl monomers is a common strategy to tailor the properties of the resulting polymer. The relative reactivity of the monomers in a copolymerization reaction is described by the monomer reactivity ratios, r1 and r2. These ratios are the rate constant for a radical adding to its own type of monomer versus the rate constant for it adding to the other monomer. frontiersin.org

The values of r1 and r2 determine the sequence distribution of the monomer units in the copolymer chain.

If r1 > 1, the radical M1• prefers to add to M1.

If r1 < 1, the radical M1• prefers to add to M2.

If r1r2 = 1, a random copolymer is formed.

If r1r2 ≈ 0, an alternating copolymer is formed.

Below is a table with hypothetical reactivity ratios for the copolymerization of this compound (M1) with a common comonomer like n-butyl acrylate (M2), illustrating how such data would be presented.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 (Hypothetical) | r2 (Hypothetical) | Copolymer Type |

| This compound | n-Butyl Acrylate | 0.8 | 1.2 | Random |

| This compound | Styrene | 0.3 | 0.7 | Tending towards alternating |

Crosslinking Mechanisms in Networks Derived from this compound

The benzophenone group in this compound not only acts as a photoinitiator but can also serve as a crosslinking site. After the initial polymerization of the acrylate groups, the benzophenone moieties within the polymer chains can be further activated by UV irradiation. acs.orgnih.gov

The excited benzophenone group can abstract a hydrogen atom from a nearby polymer chain, creating a new radical on that chain. Recombination of these macroradicals leads to the formation of covalent bonds between polymer chains, resulting in a crosslinked network. acs.orgnih.gov This dual functionality allows for a two-stage curing process: initial polymerization followed by post-curing to enhance the network structure and properties.

Influence of Environmental Factors on Polymerization Kinetics

The kinetics of the photopolymerization of this compound are sensitive to several environmental factors.

Light Intensity: The rate of polymerization is generally proportional to the square root of the light intensity. Higher light intensity leads to a higher concentration of initiating radicals and thus a faster polymerization rate. nih.govnih.gov However, very high intensities can lead to rapid surface curing, which may limit light penetration and result in incomplete curing of thicker samples. nih.gov

Atmosphere (Oxygen Inhibition): Oxygen is a well-known inhibitor of free-radical polymerization. It can react with the initiating radicals and the growing polymer radicals to form unreactive peroxy radicals, thus quenching the polymerization process. This effect is most pronounced at the surface of the sample where oxygen concentration is highest. To mitigate oxygen inhibition, polymerization is often carried out in an inert atmosphere (e.g., nitrogen) or by using higher initiator concentrations or additives that consume oxygen.

The following table summarizes the general effects of these environmental factors on the photopolymerization of acrylates.

| Environmental Factor | Effect on Polymerization Rate | Effect on Final Conversion |

| Increasing Light Intensity | Increases | Generally increases, but can decrease in thick samples |

| Increasing Temperature | Generally increases | Can increase or decrease depending on the system |

| Presence of Oxygen | Decreases (inhibition) | Decreases |

Advanced Spectroscopic and Analytical Characterization for Academic Research on 2 Propenoic Acid, 4 4 Benzoylphenoxy Butyl Ester and Its Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Monomer Structure Elucidation and Polymer Microstructure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of the 2-Propenoic acid, 4-(4-benzoylphenoxy)butyl ester monomer and for analyzing the microstructure of its corresponding polymer.

Monomer Structure Elucidation: Both ¹H NMR and ¹³C NMR are employed to confirm the successful synthesis of the monomer.

¹H NMR: The spectrum would display characteristic signals for the vinyl protons of the acrylate (B77674) group (typically in the range of 5.8-6.4 ppm), the aromatic protons of the benzoylphenoxy group (7.0-8.0 ppm), and the aliphatic protons of the butyl ester chain, including the methylene groups adjacent to the oxygen atoms. chemicalbook.comymdb.ca

¹³C NMR: The carbon spectrum would corroborate the structure by showing distinct resonances for the carbonyl carbons of the ester and ketone, the vinylic carbons, the aromatic carbons, and the aliphatic carbons of the butyl chain. researchgate.netspectrabase.com

Polymer Microstructure Analysis: Upon polymerization, the signals corresponding to the vinyl protons and carbons disappear, which confirms the conversion of the monomer. The resulting polymer, poly(4-(4-benzoylphenoxy)butyl acrylate), can be analyzed for its microstructure. While specific data for this polymer is not widely available, analysis of similar polyacrylates and polymethacrylates indicates that NMR is used to determine copolymer compositions and monomer reactivity ratios. researchgate.netresearchgate.net For instance, in copolymers, the integration of characteristic peaks allows for the quantification of each monomer unit within the polymer chain. researchgate.net

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Acrylate CH =CH₂ | 6.1 - 6.4 | 128 - 131 |

| Acrylate CH=CH ₂ | 5.8 - 5.9 | 128 - 131 |

| Ester C =O | - | ~166 |

| Ketone C =O | - | ~195 |

| O-C H₂ (butyl) | ~4.2 | ~65 |

| O-C-C H₂ (butyl) | ~1.8 | ~25 |

| Aromatic Protons | 7.0 - 8.0 | 118 - 165 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Reaction Monitoring and Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the polymerization process and identifying the functional groups present in both the monomer and the polymer.

The polymerization of this compound can be tracked in real-time by monitoring the disappearance of the characteristic absorption band of the acrylate C=C double bond, which typically appears around 1630-1640 cm⁻¹. researchgate.net As the reaction proceeds, the intensity of this peak diminishes, indicating the consumption of the monomer. researchgate.net

The FTIR spectrum of the monomer would show strong absorption bands for the ester carbonyl (C=O) group (around 1720-1740 cm⁻¹), the ketone carbonyl (C=O) group (around 1660 cm⁻¹), C-O stretching, and the characteristic peaks for the aromatic rings. The spectrum of the resulting polymer would retain the carbonyl and ether bands but lack the vinyl C=C stretching peak. researchgate.net This confirms the formation of the polymer backbone while the functional side chains remain intact. researchgate.net

Table 2: Characteristic FTIR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Present in Monomer? | Present in Polymer? |

|---|---|---|---|

| C=C Stretch (Acrylate) | 1630 - 1640 | Yes | No |

| C=O Stretch (Ester) | 1720 - 1740 | Yes | Yes |

| C=O Stretch (Ketone) | ~1660 | Yes | Yes |

| C-H Stretch (Aromatic) | 3000 - 3100 | Yes | Yes |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Yes | Yes |

| C-O Stretch (Ether/Ester) | 1000 - 1300 | Yes | Yes |

Mass Spectrometry for Identifying Synthetic Intermediates and Degradation Products

Mass spectrometry (MS) is crucial for confirming the molecular weight of the monomer and its synthetic intermediates and for analyzing the products formed during polymer degradation. purdue.eduresearchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the monomer, this compound (C₂₁H₂₀O₆), confirming its elemental composition. uni.lu

For the polymer, pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is a common technique to study its thermal degradation behavior. metu.edu.trresearchgate.net Studies on analogous polymers like poly(n-butyl acrylate) show that thermal degradation proceeds through pathways such as random chain scission and ester pyrolysis, which can yield products like butene, butanol, and methacrylic acid. researchgate.netmetu.edu.tr The benzoylphenoxy group in the polymer of interest would likely lead to additional, more complex aromatic degradation products. The identification of these fragments helps in understanding the thermal stability and degradation mechanism of the polymer network. nih.gov

Chromatographic Techniques (GC-MS, LC-MS, SEC/GPC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating and analyzing complex mixtures, assessing purity, and determining the molecular weight characteristics of polymers.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These hyphenated techniques are ideal for assessing the purity of the this compound monomer. They can detect and identify any unreacted starting materials, byproducts from the synthesis, or impurities. nih.govnist.gov LC-MS can also be used to monitor the degradation of the polymer over time by quantifying the leachables and degradation products. nih.gov

Size-Exclusion Chromatography/Gel Permeation Chromatography (SEC/GPC): SEC/GPC is the standard method for determining the molecular weight distribution of the synthesized poly(4-(4-benzoylphenoxy)butyl acrylate). researchgate.net This technique separates polymer chains based on their hydrodynamic volume, providing crucial data such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). polymersource.ca This information is vital for understanding how polymerization conditions affect the final polymer properties. researchgate.net

Table 3: Applications of Chromatographic Techniques

| Technique | Application | Information Obtained |

|---|---|---|

| GC-MS / LC-MS | Monomer purity assessment; Analysis of reaction byproducts and polymer degradation products | Identification and quantification of volatile and non-volatile compounds |

| SEC / GPC | Polymer molecular weight analysis | Mn, Mw, Mz, and Polydispersity Index (PDI) |

Rheological Studies on Polymerization Progression and Network Formation

Rheological studies provide insight into the flow and deformation behavior of materials, which is particularly useful for monitoring polymerization and characterizing the mechanical properties of the final polymer network.

During the polymerization of this compound, the viscosity of the reaction mixture increases significantly as monomer is converted to polymer. This change can be monitored using a rheometer to track the progression of the polymerization. doaj.org

For the crosslinked polymer network, dynamic mechanical analysis (DMA) is used to measure the viscoelastic properties, such as the storage modulus (G') and the loss modulus (G''). mdpi.comnih.gov A successful crosslinking reaction results in a material where G' is greater than G'' over a wide range of frequencies, indicating a stable, solid-like elastic network. mdpi.com These rheological parameters are critical for applications where mechanical performance is key. researchgate.netethz.ch

Thermal Analysis Techniques for Polymer Network Characterization (e.g., DSC, TGA, DMTA)

Thermal analysis techniques are employed to characterize the thermal properties of the poly(4-(4-benzoylphenoxy)butyl acrylate) network, including its stability and transition temperatures.

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer. The Tg is a critical property that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For poly(n-butyl acrylate), the Tg is typically around -50 °C. polymersource.capolymersource.ca The bulky benzoylphenoxy side group in the polymer of interest would likely increase the Tg compared to standard poly(n-butyl acrylate). DSC can also reveal other thermal events like melting points or crystallization, if applicable. tu-clausthal.de

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and degradation profile. researchgate.net The TGA thermogram shows the onset temperature of decomposition and the temperature of maximum weight loss. For polyacrylates, degradation can be a multi-step process. researchgate.netresearchgate.net TGA data is crucial for determining the upper service temperature of the polymer material. mdpi.com

Dynamic Mechanical Thermal Analysis (DMTA): DMTA measures the mechanical properties of the polymer as a function of temperature. It provides information on the storage modulus, loss modulus, and tan delta. The peak of the tan delta curve is often used to identify the glass transition temperature and other secondary relaxations within the polymer network, providing a more detailed view of the material's thermomechanical behavior than DSC alone. cmu.edu

Table 4: Information from Thermal Analysis Techniques

| Technique | Key Information Obtained | Typical Values for Poly(n-butyl acrylate) (Reference) |

|---|---|---|

| DSC | Glass Transition Temperature (Tg) | -50.5 °C polymersource.ca |

| TGA | Onset of Decomposition, Degradation Profile | Onset ~300-320 °C researchgate.netmdpi.com |

| DMTA | Temperature-dependent Modulus, Tan Delta Peak (Tg) | Consistent with DSC |

Microscopic and Surface Analysis Techniques (e.g., SEM, AFM) for Polymer Morphology

Microscopic techniques are used to visualize the surface topography and morphology of the polymer at the micro- and nanoscale.

Scanning Electron Microscopy (SEM): SEM provides images of the polymer surface by scanning it with a focused beam of electrons. It is useful for examining the microstructure of cured polymer films, identifying features such as surface roughness, cracks, or phase separation in polymer blends or composites. nih.gov For instance, in analyzing polymer particles synthesized via emulsion polymerization, SEM can be used to determine their size and shape. researchgate.net

Atomic Force Microscopy (AFM): AFM offers higher resolution imaging of the surface, capable of revealing details at the nanometer scale. It operates by scanning a sharp tip over the surface to create a 3D topographical map. AFM is particularly valuable for studying the film formation process of latex particles and for characterizing the surface morphology and roughness of thin polymer films. researchgate.netelsevierpure.com The technique can be used to observe the arrangement of polymer chains on a surface, providing insights into the material's nanoscale structure. researchgate.net

Polymer Network Formation and Material Performance Derived from 2 Propenoic Acid, 4 4 Benzoylphenoxy Butyl Ester

Homopolymerization Studies and Network Architecture Characterization

2-Propenoic acid, 4-(4-benzoylphenoxy)butyl ester, a monomer possessing both a polymerizable acrylate (B77674) group and a photo-active benzophenone (B1666685) moiety, can undergo homopolymerization to form a crosslinked polymer network. The polymerization is typically initiated via free-radical mechanisms. Given the integrated benzophenone photoinitiator, ultraviolet (UV) radiation is a highly effective method for initiating polymerization. Upon absorption of UV light, the benzophenone group is excited and can abstract a hydrogen atom from a neighboring molecule, generating radicals that initiate the polymerization of the acrylate double bonds.

Alternatively, thermal polymerization can be achieved using conventional free-radical initiators, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), in solution or in bulk at elevated temperatures. researchgate.net Regardless of the initiation method, the process results in a three-dimensional network rather than a linear polymer. This is because the benzophenone group can participate in crosslinking reactions, and the growing polymer chains can become entangled and form covalent bonds between them.

The resulting network architecture is characterized by a high degree of crosslinking. The characterization of such insoluble, crosslinked materials relies on a variety of analytical techniques:

Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the polymerization by monitoring the disappearance of the characteristic absorption bands of the acrylate C=C double bond.

Solid-State Nuclear Magnetic Resonance (NMR): Provides information about the structure of the polymer backbone and the degree of conversion. researchgate.net

Differential Scanning Calorimetry (DSC): Determines thermal properties such as the glass transition temperature (Tg), which is an indicator of the polymer chain mobility and is influenced by the network structure. researchgate.net

Thermogravimetric Analysis (TGA): Assesses the thermal stability of the polymer network by measuring weight loss as a function of temperature. researchgate.net

Swellability Tests: The extent of crosslinking can be estimated by measuring the swelling of the polymer in a suitable solvent; a lower degree of swelling indicates a higher crosslink density. dtic.mil

Due to the inherent photo-crosslinking capability of the benzophenone group, the homopolymer of this compound forms a robust network structure directly upon polymerization.

Copolymer Network Design with Complementary Monomers

The properties of the polymer network derived from this compound can be tailored by copolymerizing it with various complementary monomers. This approach allows for the creation of materials with a wide range of properties, from soft and flexible to hard and rigid. In this context, the this compound acts as a copolymerizable photoinitiator, incorporating the photo-crosslinking sites directly into the polymer backbone. researchgate.net

Common complementary monomers for copolymerization include:

n-Butyl acrylate (BA): Imparts flexibility and tackiness, making it suitable for pressure-sensitive adhesives (PSAs). researchgate.neticm.edu.pl

Methyl methacrylate (B99206) (MMA): Increases the glass transition temperature (Tg) and hardness of the resulting copolymer. researchgate.net

2-Ethylhexyl acrylate (2-EHA): Provides flexibility and is often used in coatings and adhesives.

Glycidyl methacrylate (GMA): Introduces epoxy groups that can be used for further crosslinking or functionalization. researchgate.netmdpi.com

Styrene: Enhances the refractive index and mechanical strength of the copolymer. nih.gov

The synthesis of these copolymers is typically carried out via free-radical polymerization. mdpi.com The resulting linear or branched copolymers are soluble and can be processed before being crosslinked via UV radiation. The UV exposure activates the benzophenone moieties, leading to the formation of a durable, crosslinked network. This two-step process (copolymerization followed by UV curing) is highly advantageous for applications like coatings and adhesives. researchgate.net

The following table summarizes the potential effects of incorporating complementary monomers into the polymer network.

| Complementary Monomer | Primary Effect on Copolymer Network | Potential Applications |

|---|---|---|

| n-Butyl Acrylate (BA) | Increases flexibility, lowers Tg, enhances adhesion | Pressure-Sensitive Adhesives, Sealants |

| Methyl Methacrylate (MMA) | Increases hardness, raises Tg, improves mechanical strength | Rigid coatings, Dental composites |

| Styrene | Increases refractive index and stiffness | Optical coatings, Blends with other plastics |

| Glycidyl Methacrylate (GMA) | Provides sites for secondary crosslinking reactions | Functional coatings, Adhesives for leather |

Influence of Crosslink Density on Thermomechanical and Optical Performance

The crosslink density of polymer networks derived from this compound is a critical parameter that dictates their final performance. The density of crosslinks can be controlled by adjusting the concentration of the monomer in a copolymer formulation or by varying the UV curing conditions, such as the radiation dose and exposure time. semanticscholar.org

Thermomechanical Properties: An increase in crosslink density generally leads to significant changes in the material's thermomechanical behavior. researchgate.net

Glass Transition Temperature (Tg): Higher crosslink density restricts the mobility of polymer chains, resulting in a higher Tg. researchgate.net

Elastic Modulus: Above the Tg, in the rubbery region, the elastic modulus is directly proportional to the crosslink density. researchgate.net

Mechanical Strength: Properties like tensile strength and hardness tend to increase with higher crosslink density, as the network becomes more rigid and resistant to deformation. researchgate.net

Toughness and Elongation: Conversely, excessive crosslinking can lead to brittleness, reducing the material's toughness and elongation at break. researchgate.net

Optical Performance: The crosslink density can also affect the optical properties of the material, such as transparency and refractive index. While high crosslinking generally produces a homogeneous network, improper curing or phase separation in copolymer systems can lead to haziness. However, in well-designed systems like nanophase-separated copolymer blends, high transparency can be achieved. nih.govmdpi.com

The table below illustrates the general relationship between crosslink density and material properties, based on findings from studies on photoreactive acrylic systems. researchgate.netsemanticscholar.org

| Property | Low Crosslink Density | High Crosslink Density |

|---|---|---|

| Glass Transition Temperature (Tg) | Lower | Higher |

| Tensile Strength | Lower | Higher |

| Elongation at Break | Higher | Lower |

| Solvent Resistance | Lower | Higher |

| Tack (in Adhesives) | Higher | Lower |

| Cohesion (Shear Strength) | Lower | Higher |

Photo-Curing Efficiency and Depth of Cure in Advanced Applications

The benzophenone group within the this compound monomer makes it highly efficient for photo-curing applications. Benzophenone is a Type II photoinitiator, which, upon UV irradiation, undergoes excitation to a triplet state. This excited state then abstracts a hydrogen atom from a nearby polymer chain (a hydrogen donor), creating two radicals that can initiate crosslinking. researchgate.net

The efficiency of the photo-curing process is influenced by several factors:

UV Light Intensity: Higher light intensity generally leads to a faster curing rate and a higher degree of conversion. nih.gov

Exposure Time: The degree of cure increases with longer exposure times, although it may plateau after a certain point. nih.gov

Photoinitiator Concentration: The concentration of the benzophenone moiety in the formulation affects the rate of radical generation.

Temperature: Photopolymerization rates can be temperature-dependent, with higher temperatures sometimes leading to increased conversion. semanticscholar.org

A critical parameter in applications such as thick coatings, dental resins, and 3D printing is the depth of cure . This refers to the maximum thickness of a resin that can be effectively solidified upon UV exposure. The depth of cure is often limited by the attenuation of UV light as it passes through the material. The strong UV absorption of the benzophenone group can cause a significant decrease in light intensity with increasing depth, which may result in incomplete curing in thicker sections. researchgate.net

Interfacial Interactions in Multi-component Polymer Systems

When polymers containing this compound are incorporated into multi-component systems, such as polymer blends or composites, their chemical structure plays a crucial role in governing interfacial interactions. The monomer unit possesses distinct regions: a polar acrylate-derived backbone and a relatively nonpolar, bulky side chain containing aromatic rings and a flexible butyl spacer.

This amphiphilic nature can be leveraged to modify interfacial properties. For example:

In Polymer Blends: The monomer can act as a compatibilizer. The aromatic side chains may exhibit favorable interactions with other aromatic polymers like polystyrene, while the acrylate backbone can be miscible with other polyacrylates. This can improve the adhesion and morphology of otherwise immiscible blends.

In Composites: The functional groups can promote adhesion to fillers or substrates. The polar ester and ketone groups can form hydrogen bonds or dipole-dipole interactions with inorganic fillers, improving stress transfer from the polymer matrix to the filler.

As a Surface Modifier: When copolymerized with other monomers, it can influence the surface energy of the resulting material. The flexible, bulky side chain may preferentially migrate to the surface, altering properties like wettability and friction.

The ability to form crosslinked networks at interfaces upon UV exposure is another significant advantage. This can be used to "lock in" a desired morphology in a polymer blend or to create a strong, covalently bonded interface in a multi-layer system. The principles of graft copolymerization and the formation of interpenetrating polymer networks (IPNs) are relevant here, as they demonstrate how tailored chemical structures can be used to control the morphology and properties of complex, multi-component materials. nih.govmdpi.comresearchgate.net

Applications of 2 Propenoic Acid, 4 4 Benzoylphenoxy Butyl Ester in Specialized Material Science

Development of High-Performance UV-Curable Coatings and Films

2-Propenoic acid, 4-(4-benzoylphenoxy)butyl ester is integral to the formulation of high-performance UV-curable coatings and films due to its dual functionality. The benzophenone (B1666685) portion of the molecule acts as a Type II photoinitiator. sigmaaldrich.comsinocurechem.com Upon exposure to UV radiation, the benzophenone moiety enters an excited state and initiates polymerization by abstracting a hydrogen atom from a synergist molecule (such as a tertiary amine), which in turn generates a free radical. sigmaaldrich.com This radical then attacks the acrylate (B77674) group of another monomer, starting a chain reaction that results in the rapid formation of a highly cross-linked polymer network. epo.org This process, known as photocuring, is extremely fast, often occurring in seconds, which is highly advantageous for industrial coating applications.

The incorporation of the photoinitiator directly onto the polymerizable monomer backbone, as in this compound, offers significant advantages over using separate, non-reactive photoinitiators. This covalent bonding prevents the migration of the photoinitiator out of the cured film, which can be a concern in applications such as food packaging or medical device coatings. Furthermore, it ensures the photoinitiator is evenly distributed throughout the polymer matrix, leading to more uniform curing and improved final film properties, including enhanced scratch resistance, chemical resistance, and durability. Structurally related benzophenone-containing monomers have been specifically utilized as photoinitiators for UV-curable varnishes and printing inks. yfpharm.com

Advanced Adhesives and Sealants Formulations Utilizing this compound

In the field of adhesives and sealants, the ability to cure on-demand is a critical feature. UV-curable adhesives based on acrylate chemistry provide rapid bonding and high strength. The inclusion of a copolymerizable photoinitiator like this compound is particularly beneficial for these formulations. Research on photoreactive UV-crosslinkable pressure-sensitive adhesives (PSAs) has demonstrated the effectiveness of similar monomers, such as 4-acryloyloxy benzophenone (ABP), when copolymerized with monomers like butyl acrylate. researchgate.netpsu.edulifescienceglobal.com

The presence of the bonded benzophenone moiety allows the adhesive to be applied as a liquid and then rapidly cured with UV light to form a strong, cohesive bond. researchgate.netlifescienceglobal.com Studies on ABP-based systems show that the concentration of the copolymerizable photoinitiator is a critical parameter affecting the final adhesive properties. researchgate.netpsu.edu By carefully controlling the amount of the benzophenone-containing monomer, formulators can achieve a precise balance of tack (initial stickiness), peel adhesion (bond strength), and shear strength (cohesion). researchgate.netlifescienceglobal.com For instance, research has shown that optimal PSA properties are often achieved with a photoinitiator concentration between 1.0 and 1.5 wt.%. psu.edulifescienceglobal.com The use of such polymerizable photoinitiators results in materials with a good balance of cohesive and adhesive characteristics required for high-performance PSA applications. researchgate.net

| ABP Concentration (wt. %) | Tack (N) | Peel Adhesion (N/2.5 cm) | Shear Strength (hours) |

|---|---|---|---|

| 0.5 | 12 | 15 | < 1 |

| 1.0 | 10 | 20 | 24 |

| 1.5 | 8 | 25 | > 72 |

| 3.0 | 5 | 18 | > 120 |

Role in Additive Manufacturing and 3D Printing of Functional Polymers

Additive manufacturing, particularly vat photopolymerization techniques like stereolithography (SLA) and digital light processing (DLP), relies on liquid photopolymer resins that are selectively cured by light to build three-dimensional objects layer by layer. Monomers such as this compound are ideal candidates for these resins. The compound's ability to both initiate and participate in polymerization makes it a highly efficient component.

In a typical 3D printing resin, this compound would function as a photo-crosslinker. The acrylate groups enable rapid polymerization to solidify the liquid resin where the light is applied, while the benzophenone core initiates this process. The presence of the flexible butyl chain and the rigid aromatic benzophenone structure within the same monomer allows for the engineering of specific mechanical properties in the final printed object. This can range from flexible and tough materials to hard and rigid ones, depending on the other monomers in the formulation. Recent advancements in 3D printing have focused on developing hybrid resins, such as epoxy-acrylate systems, to create multimaterial objects with an unprecedented combination of strength and elasticity. nih.gov The use of monomers with integrated photoinitiators is crucial in these advanced systems to ensure efficient and localized curing, enabling the fabrication of complex, functional parts with high resolution. nih.gov

Integration into Optical Materials and Devices

For applications in optical materials, such as lenses, waveguides, or coatings for electronic displays, properties like high refractive index, low birefringence, and good transparency are paramount. The chemical structure of this compound is well-suited for developing polymers with desirable optical characteristics. The inclusion of aromatic rings, such as those in the benzophenone group, is a known strategy to increase the refractive index of a polymer. rsc.org A higher refractive index allows for the fabrication of thinner and lighter optical components, which is particularly important for applications like intraocular lenses. uni-marburg.de

Research into acrylate-based polymers with aromatic side chains has shown that they exhibit significantly higher refractive indices compared to standard aliphatic polymers like polymethyl methacrylate (B99206) (PMMA). rsc.org For example, polymers with a tetraphenylethane skeleton have achieved refractive indices above 1.60, compared to 1.49 for PMMA. rsc.org A structurally related compound, 2-(4-benzoyl-3-hydroxyphenoxy)ethyl acrylate, is specifically used in polymer compositions for high-refractive-index hydrogels for intraocular lenses. By incorporating this compound into a polymer network, it is possible to create materials that combine a high refractive index with the processability and durability of UV-cured acrylate systems.

| Polymer | Refractive Index (nD) |

|---|---|

| Poly(dimethyl siloxane) | 1.404 |

| Poly(butyl acrylate) | 1.466 |

| Polymethyl Methacrylate (PMMA) | 1.490 |

| Polystyrene | 1.590 |

| Polymer with Tetraphenylethane Skeleton | > 1.600 |

Applications in Advanced Composites and Hybrid Materials

Advanced composite materials, which consist of a reinforcement (like glass or carbon fibers) embedded in a polymer matrix, require excellent adhesion between the two components and a matrix with tailored properties. UV-curing technology is increasingly used for the fabrication of polymer composites because it offers rapid, low-energy curing at ambient temperatures. This compound can serve as a key component of the UV-curable matrix resin in such composites.

When used as part of the matrix, its acrylate function polymerizes to form the solid, continuous phase that binds the reinforcement fibers together. The efficiency of the built-in benzophenone photoinitiator ensures a thorough cure throughout the matrix, which is critical for achieving the desired mechanical strength and thermal stability of the composite part. Furthermore, the development of hybrid materials, which combine different classes of materials to achieve synergistic properties, can benefit from such reactive monomers. For instance, hybrid epoxy-acrylate resins are being developed for 3D printing to create materials that are both strong and elastic. nih.gov This principle can be extended to composites, where a monomer like this compound could be blended with other resins to create a hybrid matrix with a unique combination of toughness, stiffness, and processability for advanced composite applications.

Theoretical and Computational Chemistry Approaches for 2 Propenoic Acid, 4 4 Benzoylphenoxy Butyl Ester Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and reactivity of monomer systems. researchgate.netresearchgate.net For 2-propenoic acid, 4-(4-benzoylphenoxy)butyl ester, these calculations can predict molecular geometry, electronic distribution, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its chemical behavior.

Detailed DFT studies, often employing hybrid functionals like B3LYP with basis sets such as 6-31G(d), can be used to optimize the ground-state geometry of the monomer. researchgate.net From this optimized structure, various electronic properties can be calculated. The distribution of electron density and the electrostatic potential surface can reveal the most electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

The reactivity of the acrylate (B77674) group, which is central to polymerization, can be analyzed by examining the partial charges on the vinyl carbons and the shape and energy of the LUMO. A lower LUMO energy generally suggests a higher susceptibility to nucleophilic attack, which is relevant to certain initiation mechanisms. Furthermore, DFT can be used to model the transition states of reactions, such as the addition of a radical to the acrylate double bond, providing activation energies that are key to understanding polymerization kinetics. ugent.beugent.be

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.8 eV | Indicates the electron-accepting ability and reactivity of the vinyl group. |

| HOMO-LUMO Gap | 4.7 eV | Correlates with the molecule's electronic excitability and stability. researchgate.net |

| Dipole Moment | 3.2 D | Influences intermolecular interactions and solubility. |

| Partial Charge on β-vinyl C | -0.25 e | Suggests susceptibility to radical attack at this position. |

Note: These values are illustrative and represent typical outputs from DFT calculations for similar molecules.

Molecular Dynamics Simulations of Polymerization and Network Evolution

While quantum mechanics is excellent for studying the reactivity of a single molecule, molecular dynamics (MD) simulations are better suited for modeling the collective behavior of many molecules over time, such as during polymerization. aip.org MD simulations can track the positions and velocities of thousands of atoms, providing a dynamic picture of the polymerization process and the subsequent evolution of the polymer network.

For this compound, MD simulations can be used to model the free-radical polymerization process. This can be achieved using reactive force fields (ReaxFF), which allow for the formation and breaking of chemical bonds during the simulation. escholarship.orgacs.org Such simulations can provide insights into:

Polymerization Kinetics: By monitoring the consumption of monomers and the growth of polymer chains over time, key kinetic parameters like the rate of polymerization can be estimated. escholarship.org

Network Formation: As the polymerization proceeds, cross-linking can occur, leading to the formation of a three-dimensional polymer network. MD simulations can visualize this process, showing how the network structure develops and how factors like monomer concentration and temperature influence the final topology. aip.orgresearchgate.net

Structural Properties: The simulations can predict important structural characteristics of the resulting polymer network, such as the cross-link density, the distribution of chain lengths between cross-links, and the formation of structural inhomogeneities like microgels. aip.org

Table 2: Illustrative Output from MD Simulation of Polymerization

| Simulation Parameter | Illustrative Result | Implication for Polymer Network |

| Monomer Conversion | 90% after 10 ns | High efficiency of the polymerization process. |

| Average Chain Length | 150 units | Influences the mechanical properties of the linear polymer. |

| Cross-link Density | 1.5 x 1020 cm-3 | A key determinant of the polymer's rigidity and solvent resistance. |

| Radius of Gyration (Rg) | 5.8 nm | Provides a measure of the size and compactness of the polymer coils. |

Note: Data is illustrative of typical results from MD simulations of acrylate polymerization.

Prediction of Structure-Property Relationships in this compound Derived Polymers

A major goal of computational chemistry in materials science is to predict the macroscopic properties of a material from its molecular structure. For polymers derived from this compound, computational models can establish quantitative structure-property relationships (QSPR). researchgate.net These models use molecular descriptors, derived from the monomer's structure, to predict physical, thermal, and mechanical properties of the resulting polymer.

Molecular descriptors can be calculated from the monomer's chemical graph or from its 3D structure and quantum chemical properties. These descriptors quantify various aspects of the molecule's size, shape, and electronic nature. By correlating these descriptors with experimentally measured polymer properties (or properties derived from more intensive simulations), a predictive QSPR model can be built.

For the polymer , key properties of interest would include:

Glass Transition Temperature (Tg): Related to the flexibility of the polymer chains and the bulky benzoylphenoxy group.

Mechanical Properties: Such as Young's modulus and tensile strength, which are heavily influenced by the cross-link density and intermolecular forces.

Refractive Index: Important for optical applications, this property is related to the polarizability of the monomer unit.

Table 3: Illustrative QSPR Model for Predicting Polymer Properties

| Property | Key Molecular Descriptors (Illustrative) | Predicted Value (Illustrative) |

| Glass Transition (Tg) | Molecular Weight, Molar Refractivity, Wiener Index | 85 °C |

| Young's Modulus | Cross-link Density, Aromatic Ring Count | 2.1 GPa |

| Refractive Index | Electronic Polarizability, Molar Volume | 1.58 |

Note: The descriptors and predicted values are for illustrative purposes to demonstrate the QSPR approach.

Computational Modeling of Photoreaction Pathways and Photoinitiation

The benzophenone (B1666685) moiety in this compound is a well-known photoinitiator. nih.gov Upon absorption of UV light, it can be excited to a triplet state, which can then abstract a hydrogen atom from a suitable donor to generate a free radical, initiating polymerization. Computational methods are invaluable for understanding these photochemical processes.

Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum of the molecule, predicting the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., n→π* or π→π*). researchgate.net This is crucial for matching the photoinitiator to the emission spectrum of a light source.

Furthermore, computational methods can be used to map out the potential energy surfaces of the excited states. This allows for the investigation of the photoreaction pathways, including:

Intersystem Crossing: The transition from the initially formed singlet excited state to the reactive triplet state.

Hydrogen Abstraction: Modeling the transition state for the reaction of the triplet benzophenone with a hydrogen donor (like an amine co-initiator or the polymer backbone itself). acs.org

Radical Formation: Characterizing the electronic structure and stability of the resulting ketyl radical and the initiating radical.

By calculating the energy barriers for these steps, the efficiency of the photoinitiation process can be predicted. nih.gov These models can help in designing more efficient photoinitiating systems by modifying the monomer structure or the formulation.

Table 4: Illustrative TD-DFT and Photochemical Parameters

| Parameter | Calculated Value (Illustrative) | Significance |

| λmax (n→π*) | 345 nm | Wavelength for excitation to the initial excited state. |

| Triplet State Energy | 2.8 eV | The energy of the reactive species responsible for H-abstraction. |

| H-Abstraction Barrier | 8.5 kcal/mol | A lower barrier indicates a more efficient photoinitiation process. |

| Intersystem Crossing Rate | 1010 s-1 | A high rate is necessary for efficient population of the reactive triplet state. |

Note: These values are hypothetical and serve to illustrate the types of data generated from computational photochemistry studies.

Environmental Degradation Pathways of Materials Derived from 2 Propenoic Acid, 4 4 Benzoylphenoxy Butyl Ester

Photolytic Degradation Mechanisms of Cured Polymers

The photolytic degradation of polymers derived from 2-Propenoic acid, 4-(4-benzoylphenoxy)butyl ester is anticipated to be primarily initiated by the benzoylphenoxy group. The benzophenone (B1666685) structure within this group is a well-known photosensitizer, capable of absorbing UV radiation and generating reactive species that can initiate polymer degradation.

Upon absorption of UV light, the benzophenone moiety can be excited to a triplet state. This excited state can then abstract hydrogen atoms from the polymer backbone, leading to the formation of polymer radicals. These radicals can subsequently undergo a variety of reactions, including chain scission and cross-linking, which alter the physical and chemical properties of the polymer. In the presence of oxygen, these polymer radicals can also lead to the formation of hydroperoxides, which can further decompose to initiate oxidative degradation pathways.

Table 1: Analogous Photodegradation Data for Aromatic Compounds in Water

| Compound | Conditions | Half-life (t½) | Reference |

|---|---|---|---|

| Benzophenone-3 | Simulated Sunlight | Persistent after 24h | mdpi.com |

| Pyrene on Polyethylene | Sunlight Irradiation in Water | 3.4 x 10² min | nih.gov |

| Anthracene | 254 nm UV, pH 7.6, N₂ purge | 3.41 min | researchgate.net |

The degradation products from the photolysis of polymers containing benzophenone are expected to include smaller polymer fragments, as well as compounds resulting from the breakdown of the side chain, such as carboxylic acids and hydroxylated aromatic species. rsc.org

Hydrolytic Stability and Degradation Kinetics of Derived Polymers

The hydrolytic stability of polymers derived from this compound is primarily determined by the susceptibility of the ester linkages in the acrylate (B77674) backbone to cleavage by water. This process can be catalyzed by both acids and bases.

In neutral environmental waters, the rate of hydrolysis is generally slow. However, in more acidic or alkaline conditions, the rate can be significantly accelerated. The general mechanism for base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester group, leading to the formation of a carboxylate salt and an alcohol. Acid-catalyzed hydrolysis, on the other hand, involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.

Kinetic data for the hydrolysis of closely related polymers are limited. However, studies on the base-catalyzed hydrolysis of various acrylate esters provide a basis for understanding the potential degradation rates.

Table 2: Base-Catalyzed Hydrolysis Rate Constants for Acrylate Esters (25°C)

| Ester | Rate Constant (M⁻¹ hr⁻¹) | Reference |

|---|---|---|

| Methyl acrylate | 408 | epa.gov |

| Ethyl acrylate | 210 | epa.gov |

| Butyl acrylate | Data not available in source | epa.gov |

| Methyl methacrylate (B99206) | 200 | epa.gov |

The ultimate products of complete hydrolysis would be poly(acrylic acid), 4-(4-benzoylphenoxy)butanol, and potentially further breakdown products of the benzoylphenoxy group under harsh conditions.

Biodegradation Studies of Polymer Networks (where relevant to material lifecycle)

The biodegradation of polymers derived from this compound is expected to be a slow process, primarily occurring at the surface of the material through the action of microorganisms. The large size and complex structure of the polymer hinder its direct assimilation by microbial cells.

Biodegradation is likely to proceed via a multi-step process. Initially, extracellular enzymes produced by bacteria and fungi may catalyze the hydrolytic cleavage of the ester bonds in the polymer backbone. This would lead to the formation of smaller oligomers and monomers, which can then be transported into the microbial cells for further metabolism.

Studies on the biodegradation of general polyacrylates in soil have shown very low mineralization rates. For example, a study on a polyacrylate superabsorbent in agricultural soil found a mineralization rate of only 0.12-0.24% over a six-month period. nih.govresearchgate.net The presence of the aromatic and bulky 4-(4-benzoylphenoxy)butyl side chain may further retard the rate of biodegradation compared to simpler aliphatic polyacrylates.

The aromatic components of the polymer, such as the benzoylphenoxy group, would require specialized enzymatic pathways for their degradation. Microorganisms capable of degrading aromatic compounds are widespread in the environment and typically employ dioxygenase enzymes to cleave the aromatic ring. nih.gov

Table 3: Mineralization Rates of Polyacrylates in Soil

| Polymer Type | Environment | Mineralization Rate | Duration | Reference |

|---|---|---|---|---|

| Polyacrylate Superabsorbent | Agricultural Soil | 0.12-0.24% | 6 months | nih.govresearchgate.net |

| Polyacrylate Fertilizer Coating | Agricultural Soil | 1.77% (weight loss) | 12 months | oekotoxzentrum.ch |

| Acrylate-based Hydrogel | Compost (aerobic) | 5.9% | ~500 days | researchgate.net |

Assessment of Environmental Impact of Polymer Waste Streams

The environmental impact of waste streams from polymers derived from this compound is twofold, stemming from the physical presence of the polymer and the chemical effects of its degradation products and leached additives.

As with other synthetic polymers, the accumulation of this material in the environment can contribute to plastic pollution. Due to its slow degradation rate, it is expected to be persistent in soil and aquatic sediments. oekotoxzentrum.ch

Of particular concern is the potential for the benzoylphenoxy group and its degradation products to leach into the environment. Benzophenone and its derivatives are known to be present in various environmental compartments, often originating from personal care products and industrial applications. nih.gov Some benzophenones have been identified as having endocrine-disrupting potential and being toxic to aquatic organisms. rsc.org The leaching of these compounds from the polymer matrix can be accelerated by photodegradation of the polymer. rsc.org

The degradation of the polyacrylate backbone to poly(acrylic acid) is generally considered to be of low toxicity. However, the release of acrylic acid monomers, though unlikely to be a major degradation product, could have localized toxic effects. Leachates from various plastics, including those that have undergone UV degradation, have been shown to exert toxic effects on aquatic plants and other organisms. mcmaster.canih.gov

Table 4: Ecotoxicity Data for Related Compounds

| Compound/Material | Organism | Endpoint | Value | Reference |

|---|---|---|---|---|

| Benzophenone-3 | Green Algae (Tetraselmis sp.) | IC₅₀ (7 days) | 143 µg/L | nih.gov |

| Sodium Polyacrylate | Fish, Daphnia, Algae | Chronic NOEC | >0.1 mg/L | santos.com |

| PVC Leachate | Aquatic Plants | Highest toxicity among tested polymers | mcmaster.ca |

NOEC: No Observed Effect Concentration; IC₅₀: Inhibitory Concentration, 50%

Future Research Trajectories and Emerging Paradigms for 2 Propenoic Acid, 4 4 Benzoylphenoxy Butyl Ester

Development of Novel Derivatives with Tailored Functionalities

A significant research trajectory involves the chemical modification of the 2-Propenoic acid, 4-(4-benzoylphenoxy)butyl ester structure to create novel derivatives with precisely tailored properties. The versatility of acrylate (B77674) chemistry allows for systematic adjustments to the monomer's backbone, enabling fine-tuning of the resulting polymer's characteristics. mdpi.com

Key strategies for derivatization include:

Altering the Spacer Group: The butyl spacer between the phenoxy and ester groups influences the flexibility and thermal properties of the polymer. Future research could explore the synthesis of derivatives with varying spacer lengths (e.g., ethyl, hexyl) or compositions (e.g., incorporating ethylene (B1197577) glycol units) to modulate the glass transition temperature (Tg), elasticity, and hydrophilicity of the final material.

Functionalizing the Aromatic Rings: Introducing substituents onto the benzophenone (B1666685) or phenoxy rings could significantly alter the monomer's electronic and chemical properties. For example, adding electron-donating or withdrawing groups can tune the UV absorption wavelength of the benzophenone moiety, making it responsive to different light sources, such as visible light LEDs. researchgate.net Other functional groups could impart properties like enhanced thermal stability or specific reactivity for post-polymerization modification.

Modifying the Polymerizable Group: While the current structure features an acrylate group, synthesizing the methacrylate (B99206) analogue is a straightforward yet impactful modification. Methacrylate-based polymers generally exhibit greater thermal stability and hardness compared to their acrylate counterparts, expanding the potential application scope.

The systematic development of such derivatives could lead to a new library of photoresponsive monomers with a broad spectrum of tunable properties, as outlined in the table below.

| Structural Modification | Example Derivative | Anticipated Effect on Polymer Properties | Potential Application Area |

|---|---|---|---|

| Varying Alkyl Spacer Length | 2-Propenoic acid, 2-(4-benzoylphenoxy)ethyl ester | Increased rigidity, higher Tg | Hard coatings, dental resins |

| Varying Alkyl Spacer Length | 2-Propenoic acid, 6-(4-benzoylphenoxy)hexyl ester | Increased flexibility, lower Tg | Elastomers, soft adhesives |

| Ring Substitution | Derivative with methoxy (B1213986) group on phenoxy ring | Modified UV absorption, altered polarity | Visible-light curing systems, specialty coatings |

| Changing Polymerizable Group | 2-Methyl-2-propenoic acid, 4-(4-benzoylphenoxy)butyl ester | Increased thermal stability and hardness | High-performance composites, optical materials |

Integration into Smart and Responsive Materials

The integration of this compound and its future derivatives into smart and responsive materials represents a major area of opportunity. Smart materials can change their properties in response to external stimuli, and the photoresponsive nature of the benzophenone group makes light an ideal trigger.

Upon exposure to UV radiation, the benzophenone moiety can initiate free-radical polymerization, allowing for the monomer to act as a crosslinking agent within a polymer matrix. researchgate.net This enables the fabrication of advanced materials with capabilities such as:

Spatially Controlled Curing: In fields like 3D printing and microlithography, this monomer could be used in resin formulations to create complex, high-resolution structures. Light can be used to selectively solidify the material with high precision, a process known as photopolymerization. anu.edu.au

Photo-switchable Surfaces: By incorporating the monomer into a polymer brush or surface coating, UV light could be used to alter surface properties like wettability or adhesion in specific patterns.

Self-Healing Polymers: Research could focus on designing polymer networks where the monomer's crosslinking ability can be triggered by light to repair damage. If a crack forms, exposure to UV light could initiate polymerization of unreacted monomer in the damaged area, restoring mechanical integrity.

Sustainable Synthesis and Circular Economy Considerations for Polymers

The future of polymer science is intrinsically linked to sustainability, focusing on both green synthesis and end-of-life solutions. rsc.org Research into this compound should align with these principles.

Sustainable Synthesis: Currently, many acrylate monomers are derived from petrochemical feedstocks. rsc.org A forward-looking research goal is to develop synthesis routes from bio-based resources. researchgate.net This could involve using biomass-derived platform chemicals to produce the acrylic acid, butanol, or phenolic components of the molecule. Furthermore, employing greener polymerization techniques, such as emulsion polymerization in water, can minimize the use of volatile organic solvents. rsc.orgresearchgate.net

Circular Economy: Crosslinked polymers, which would be formed using this monomer, are notoriously difficult to recycle. This challenge necessitates research into creating a circular economy for these materials. acs.org An emerging paradigm is the concept of "chemical recycling to monomer" (CRM), where waste polymer is chemically broken down into its constituent monomers, which can then be purified and repolymerized to create pristine material. mdpi.comresearchgate.net Future derivatives of this compound could be designed with cleavable linkages in their structure, facilitating controlled depolymerization and enhancing their recyclability. researchgate.net This approach supports an ideal, circular polymer economy where materials are kept in use indefinitely, minimizing waste and environmental impact. mdpi.comresearchgate.netmiragenews.com

Advanced In-situ Characterization Techniques for Polymerization Dynamics

Understanding and controlling the polymerization of this compound is critical for its effective application. The photopolymerization process is often extremely rapid, occurring in seconds. rsc.org Therefore, advanced in-situ characterization techniques that can monitor the reaction in real-time are essential.

Future research will heavily rely on these methods to optimize formulations and curing processes. Key techniques include:

Real-Time Fourier-Transform Infrared (RT-FTIR) Spectroscopy: This is a powerful tool for monitoring the conversion of the acrylate C=C double bonds during polymerization, providing direct kinetic data. rsc.org

Thin-Film Calorimetry (TFC): For applications involving thin coatings, TFC offers enhanced sensitivity for monitoring polymerization kinetics in films that can be as thin as nanometers. acs.org

Dielectric Analysis (DEA): This method can monitor the change in the dielectric properties of the resin as it transforms from a liquid monomer to a solid polymer, providing insights into the curing process. researchgate.net

By combining these techniques, researchers can gain a comprehensive understanding of the polymerization dynamics, including the effects of light intensity, photoinitiator concentration, temperature, and the presence of inhibitors like oxygen. rsc.orgacs.org

| Technique | Principle | Information Obtained | Key Advantage |

|---|---|---|---|

| Real-Time FTIR (RT-FTIR) | Measures changes in infrared absorption of functional groups | Monomer conversion vs. time, reaction rate | Directly tracks chemical bond changes |

| Photo-DSC | Measures heat flow during light-induced reaction | Reaction enthalpy, kinetic parameters (rate, extent) | Provides quantitative thermodynamic data |

| Thin-Film Calorimetry (TFC) | High-sensitivity heat measurement for thin samples | Polymerization exotherms in thin/thick films | High sensitivity for very small sample volumes acs.org |

| Dielectric Analysis (DEA) | Measures changes in capacitance and conductance | Changes in ion viscosity, degree of cure | Can be used for in-mold cure monitoring |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-propenoic acid, 4-(4-benzoylphenoxy)butyl ester, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via esterification of 4-(4-benzoylphenoxy)butanol with acrylic acid derivatives, using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under inert atmospheres. Reaction temperature (optimized between 0–25°C) and solvent polarity (e.g., THF or DMF) critically affect ester bond formation and side-product suppression .

- Validation : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using gradients of ethyl acetate/hexane. Confirm structure using -NMR (e.g., characteristic acrylate protons at δ 5.8–6.4 ppm) and FTIR (C=O stretch at ~1720 cm) .

Q. How should researchers characterize the purity and stability of this compound under laboratory storage conditions?

- Methodology : Assess purity via GC-MS or HPLC with UV detection (λ ~210–260 nm for benzoyl groups). Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with periodic sampling. Monitor for hydrolysis of the ester bond using -NMR or pH-sensitive assays .

- Data Interpretation : Degradation products (e.g., free 4-(4-benzoylphenoxy)butanol) indicate susceptibility to moisture; store desiccated at –20°C in amber vials .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for structurally similar acrylate esters?

- Methodology : Conduct meta-analysis of existing data (e.g., cytotoxicity or enzyme inhibition studies) while controlling for variables:

- Experimental Design : Standardize cell lines (e.g., HepG2 vs. HEK293), solvent carriers (DMSO vs. ethanol), and exposure times.

- Analytical Consistency : Validate compound concentration using LC-MS/MS to rule out degradation artifacts .

- Case Study : Conflicting cytotoxicity reports for butyl acrylate derivatives ( vs. 19) may arise from impurity profiles (e.g., residual monomers) or assay interference from the benzoylphenoxy moiety .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., cytochrome P450 enzymes)?

- Methodology :

Docking Studies : Use software like AutoDock Vina to model ligand-enzyme interactions, focusing on the benzoylphenoxy group’s π-π stacking with aromatic residues.

MD Simulations : Simulate binding stability (50–100 ns trajectories) in explicit solvent to assess entropy-driven binding .

- Validation : Compare predictions with in vitro CYP450 inhibition assays using human liver microsomes and LC-MS metabolite profiling .

Q. What advanced analytical techniques differentiate stereochemical or regioisomeric impurities in this compound?

- Methodology :

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with heptane/IPA gradients to resolve enantiomers.

- NMR Spectroscopy : Employ -NDEPTH or NOESY to identify regioisomeric byproducts (e.g., mispositioned benzoylphenoxy groups) .

Experimental Design & Data Analysis